molecular formula C4H12P2 B13748785 Tetramethyldiphosphine CAS No. 3676-91-3

Tetramethyldiphosphine

Cat. No.: B13748785
CAS No.: 3676-91-3
M. Wt: 122.09 g/mol
InChI Key: RLPGUIZCGVYNLO-UHFFFAOYSA-N
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Description

Tetramethyldiphosphine is an organophosphorus compound with the molecular formula ( \text{C}4\text{H}{12}\text{P}_2 ). It is characterized by the presence of two phosphorus atoms bonded to each other and each bonded to two methyl groups.

Preparation Methods

Tetramethyldiphosphine can be synthesized through several methods. One common synthetic route involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of dimethylchlorophosphine with methylmagnesium bromide can yield this compound . The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial production methods for this compound are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Tetramethyldiphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions of this compound are less common but can involve the use of reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.

Scientific Research Applications

Tetramethyldiphosphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethyldiphosphine involves its ability to form stable complexes with various metal ions. This property makes it useful as a ligand in coordination chemistry. The phosphorus-phosphorus bond in this compound can undergo homolytic cleavage, leading to the formation of reactive phosphido radicals . These radicals can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Tetramethyldiphosphine can be compared with other diphosphines such as tetrasilyldiphosphine and tetrakis(trifluoromethyl)diphosphine.

This compound is unique due to its relatively simple structure and the presence of methyl groups, which make it a versatile starting material for the synthesis of more complex organophosphorus compounds.

Conclusion

This compound is a valuable compound in the field of organophosphorus chemistry. Its unique properties and reactivity make it useful in various scientific and industrial applications. Ongoing research continues to explore its potential in new areas, highlighting the importance of this compound in modern chemistry.

Properties

CAS No.

3676-91-3

Molecular Formula

C4H12P2

Molecular Weight

122.09 g/mol

IUPAC Name

dimethylphosphanyl(dimethyl)phosphane

InChI

InChI=1S/C4H12P2/c1-5(2)6(3)4/h1-4H3

InChI Key

RLPGUIZCGVYNLO-UHFFFAOYSA-N

Canonical SMILES

CP(C)P(C)C

Origin of Product

United States

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